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This document provides a comprehensive guide to deoxyribonucleic acid (DNA) extraction
utilizing cationic surfactants. The protocols detailed herein are foundational for a multitude of
downstream applications in molecular biology, including Polymerase Chain Reaction (PCR),
Next-Generation Sequencing (NGS), and cloning. The primary focus is on the
Cetyltrimethylammonium Bromide (CTAB) method, a robust and widely adopted technique for
isolating high-quality genomic DNA, particularly from challenging sample types such as plants,
which are rich in polysaccharides and polyphenols.[1][2][3][4]

Principle of the Method

Cationic surfactants, such as CTAB, are detergent molecules characterized by a positively
charged hydrophilic head and a long hydrophobic tail.[3] This amphipathic nature is pivotal to
their function in DNA extraction. The underlying principle of the CTAB method involves several
key stages:

e Cell Lysis: The process commences with the mechanical disruption of the tissue, often
through grinding in liquid nitrogen, followed by the addition of a CTAB extraction buffer. The
detergent action of CTAB disrupts the cellular and nuclear membranes, thereby releasing the
DNA and other cellular constituents.[3]
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» Contaminant Removal: A significant advantage of the CTAB method is its ability to effectively
separate DNA from polysaccharides.[2] In a high-salt buffer, CTAB forms complexes with
polysaccharides and other cellular debris, which can then be removed. Conversely, in a low-
salt environment, CTAB forms a complex with the nucleic acids.[4]

 Purification: Subsequent steps involving organic solvents like chloroform:isoamyl alcohol are
employed to denature and separate proteins from the DNA.[3][5]

» Precipitation: Finally, the DNA is precipitated from the aqueous phase using alcohol
(isopropanol or ethanol), washed to remove residual salts, and resuspended in a suitable
buffer.[3]

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific
sample type and downstream application.

Standard CTAB Protocol for Plant Tissues

This protocol is adapted for the extraction of genomic DNA from fresh or freeze-dried plant
tissues.[1]

Materials:

CTAB Extraction Buffer (see Table 1 for composition)
e Chloroform:isoamyl alcohol (24:1 v/v)
 Isopropanol, ice-cold

e 70% Ethanol, ice-cold

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

e Liquid Nitrogen

e Mortar and pestle, pre-chilled
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e Microcentrifuge tubes (1.5 mL or 2.0 mL)

o Water bath or heat block

e Microcentrifuge

Protocol Steps:

o Sample Preparation: Weigh approximately 100 mg of fresh tissue or 20-50 mg of freeze-
dried tissue.[4] Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-
chilled mortar and pestle.[4]

» Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of pre-
warmed (60-65°C) CTAB Extraction Buffer.[1][4] Vortex vigorously to mix.[4]

e |ncubation: Incubate the mixture at 60-65°C for 30-60 minutes in a water bath with
occasional gentle inversion.[1][4]

 First Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inverting
the tube for 5-10 minutes until an emulsion forms.[3]

o Phase Separation: Centrifuge at 12,000-14,000 x g for 10 minutes at room temperature.[1][3]
This will separate the mixture into an upper aqueous phase (containing DNA), a middle
interface (with denatured proteins), and a lower organic phase.[3][6]

e Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean
microcentrifuge tube, avoiding the interface and organic phase.[5][6]

o DNA Precipitation: Add 0.6-0.7 volumes of ice-cold isopropanol to the aqueous phase.[3] Mix
gently by inversion until a white, stringy DNA precipitate becomes visible.[3][4]

 Incubation for Precipitation: Incubate at -20°C for at least 30 minutes to facilitate complete
DNA precipitation.[3][4]

o Pelleting DNA: Centrifuge at 12,000-14,000 x g for 10 minutes at 4°C to pellet the DNA.[3]

e Washing: Carefully decant the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70%
ethanol to remove residual salts.[3][4]
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e Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.[3]

e Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Avoid over-
drying as it can make the DNA difficult to redissolve.[3]

e Resuspension: Resuspend the DNA pellet in 50-100 pL of TE buffer.[3] Incubation at 65°C
for 10 minutes can aid dissolution.[3] Store the purified DNA at -20°C.[3]

Data Presentation

ble 1- C ition of C : .

Reagent Final Concentration Purpose
CTAB Disrupts cell membranes and
(Cetyltrimethylammonium 2-4% (wiv)[1] precipitates polysaccharides in
Bromide) high salt conditions.[2]

_ Maintains a stable pH to
Tris-HCI (pH 8.0) 100 mM[1][5] ) )

protect DNA integrity.

EDTA Chelates divalent cations (e.g.,
(Ethylenediaminetetraacetic 20 mM[1][5] Mg2+) that are cofactors for
acid) DNases.

Aids in the removal of
NaCl (Sodium Chloride) 1.4 M[1][5] polysaccharides by keeping

DNA in solution.

Binds to polyphenols and
B-mercaptoethanol or PVP S )
] ) 0.2% (v/v) (added fresh)[1] prevents their oxidation, which
(Polyvinylpyrrolidone)
can damage DNA.

Table 2: Summary of Key Experimental Parameters
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Step Parameter Value Unit Notes
) ) Ensures efficient
Lysis Incubation Temperature 60 - 65 °C )
cell lysis.[1]
Duration 30-60 minutes
Separates
Phase Centrifugation aqueous and
_ 12,000 - 14,000 Xg _
Separation Speed organic phases.
[11[3]
Duration 10 minutes
Relative to the
DNA Isopropanol
o 0.6-0.7 volumes aqueous phase
Precipitation Volume
volume.[3]
Incubation Enhances
-20 °C o
Temperature precipitation.[3]
Incubation )
) > 30 minutes
Duration
. . Collects the
] Centrifugation o
DNA Pelleting 12,000 - 14,000 Xg precipitated
Speed
DNA.[3]
Duration 10 minutes
Ethanol Removes
DNA Wash ) 70 % )
Concentration residual salts.[3]
Visualizations

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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